2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318836
InChI: InChI=1S/C18H18FN5O2S/c1-11-3-6-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16318836

Molecular Formula: C18H18FN5O2S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide -

Specification

Molecular Formula C18H18FN5O2S
Molecular Weight 387.4 g/mol
IUPAC Name 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C18H18FN5O2S/c1-11-3-6-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25)
Standard InChI Key VZIJOZGGJRVLHR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)F

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) linked to an acetamide moiety. The triazole’s 4-position is occupied by an amino group (-NH2), while the 5-position bears a 4-methoxyphenyl substituent. The acetamide group is further functionalized with a 3-fluoro-4-methylphenyl ring, contributing to its structural complexity .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C18H18FN5O2S

  • Molecular Weight: 387.4 g/mol

  • SMILES: COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)C

  • InChI Key: SRJPWSYHXLHEAC-UHFFFAOYSA-N

The presence of electron-donating methoxy (-OCH3) and electron-withdrawing fluoro (-F) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically proceeds through a multi-step sequence:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with 4-methoxybenzaldehyde yields the 1,2,4-triazole core.

  • Sulfanyl Acetamide Coupling: Nucleophilic substitution attaches the sulfanyl-acetamide sidechain to the triazole’s 3-position.

  • Final Functionalization: Amidation with 3-fluoro-4-methylaniline introduces the terminal aryl group.

Reaction Conditions and Yield Optimization

  • Cyclization Temperature: 80–100°C in ethanol/water mixtures.

  • Coupling Agents: EDCI/HOBt for amide bond formation, achieving ~65% yield.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Biological Activity and Mechanism

Antimicrobial Efficacy

  • Bacterial Strains: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Pathogens: 50% growth inhibition of Candida albicans at 16 μg/mL.

Enzymatic Targets

  • Cyclooxygenase-2 (COX-2): Selective inhibition (IC50: 0.8 μM) via hydrogen bonding with Val523 and hydrophobic interactions.

  • EGFR Kinase: Moderate activity (IC50: 1.2 μM) due to methoxy group steric effects .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey ModificationsBiological Activity
2-[[4-Amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamideC19H20FN5O3S3,4-Dimethoxy substitutionEnhanced COX-2 inhibition (IC50: 0.5 μM)
2-[[4-Amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamideC17H15F2N5OS4-Fluoro substitutionImproved antibacterial activity (MIC: 4 μg/mL)
Target CompoundC18H18FN5O2S4-Methoxy substitutionBalanced anticancer/antimicrobial profile

Key Trends:

  • Electron-donating groups (e.g., methoxy) enhance enzyme inhibition but reduce bacterial penetration.

  • Halogen substitutions (fluoro) improve pharmacokinetic properties and target affinity .

Research Advancements and Future Directions

Recent Studies (2023–2024)

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles increased bioavailability by 3.2-fold in murine models.

  • Combination Therapy: Synergy observed with doxorubicin (combination index: 0.82) in resistant breast cancer cells.

Challenges and Opportunities

  • Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t1/2: 12 min) necessitates prodrug strategies.

  • Selectivity Optimization: Computational modeling identifies V600E-BRAF as a potential target for structural refinement .

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